2-amino-N'-(4-butoxybenzoyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N'-(4-butoxybenzoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-12-24-14-10-8-13(9-11-14)17(22)20-21-18(23)15-6-4-5-7-16(15)19/h4-11H,2-3,12,19H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGIDOPBCAMQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 2 Amino N 4 Butoxybenzoyl Benzohydrazide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of 2-amino-N'-(4-butoxybenzoyl)benzohydrazide is expected to exhibit a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. The presence of two N-H groups (from the amino and hydrazide moieties) would likely be indicated by sharp peaks in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, typically appearing around 1660-1630 cm⁻¹.
The aromatic C-H stretching vibrations of the two benzene (B151609) rings are anticipated to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxy group would appear just below this value, in the 2960-2850 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings would generate several peaks in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching of the ether linkage in the butoxy group would likely produce a strong band around 1250-1000 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino and Amide |
| 3100-3000 | C-H stretching | Aromatic |
| 2960-2850 | C-H stretching | Aliphatic (Butoxy) |
| 1660-1630 | C=O stretching | Amide |
| 1600-1450 | C=C stretching | Aromatic |
| 1250-1000 | C-O stretching | Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule, providing detailed information about the chemical environment and connectivity of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies
The ¹H NMR spectrum of this compound would provide a detailed picture of the proton environments. The aromatic protons on the two substituted benzene rings would appear as a series of multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The chemical shifts and splitting patterns of these protons would be influenced by the positions of the amino and butoxybenzoyl groups.
The protons of the butoxy chain would resonate in the upfield region. The terminal methyl (CH₃) group would likely appear as a triplet around δ 0.9 ppm. The two methylene (B1212753) (CH₂) groups in the middle of the chain would show up as multiplets around δ 1.4-1.8 ppm, and the methylene group attached to the oxygen atom (O-CH₂) would be shifted further downfield to around δ 4.0 ppm, appearing as a triplet. The N-H protons of the amino and amide groups would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0-11.0 | Broad s | -CO-NH- |
| ~6.5-8.0 | m | Aromatic protons |
| ~5.0-6.0 | Broad s | -NH₂ |
| ~4.0 | t | -O-CH₂- |
| ~1.4-1.8 | m | -CH₂-CH₂- |
| ~0.9 | t | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The aromatic carbons would generate a series of signals in the δ 110-160 ppm region. The carbon atom attached to the ether oxygen (C-O) in the butoxy group would resonate around δ 68 ppm. The other aliphatic carbons of the butoxy chain would appear at higher field strengths, with the terminal methyl carbon being the most upfield signal at around δ 14 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | C=O (Amide) |
| ~110-160 | Aromatic Carbons |
| ~68 | -O-CH₂- |
| ~31 | -O-CH₂-CH₂- |
| ~19 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₈H₂₁N₃O₃, 327.38 g/mol ).
The fragmentation pattern would likely involve the cleavage of the amide bond, the loss of the butoxy group, and the fragmentation of the butoxy chain itself. Common fragments would include ions corresponding to the 4-butoxybenzoyl cation and the 2-aminobenzoyl cation, as well as smaller fragments resulting from the loss of butene from the butoxy group. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Table 4: Predicted EI-MS Fragmentation Data for this compound
| m/z | Possible Fragment Ion |
| 327 | [M]⁺ |
| 177 | [C₁₁H₁₃O₂]⁺ (4-butoxybenzoyl cation) |
| 149 | [C₇H₇N₂O]⁺ (2-aminobenzoylhydrazide fragment) |
| 121 | [C₇H₅O₂]⁺ (p-hydroxybenzoyl cation after loss of butene) |
| 120 | [C₇H₆NO]⁺ (2-aminobenzoyl cation) |
| 92 | [C₆H₆N]⁺ (Aniline fragment) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. researchgate.net In the analysis of this compound, this technique is invaluable for confirming the molecular weight and providing evidence of the structural integrity of the synthesized compound.
For the analysis, the sample is co-crystallized with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and promotes ionization of the analyte molecule with minimal fragmentation. abechem.com The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₈H₂₁N₃O₃, the theoretical monoisotopic mass is 327.1583 g/mol . The experimentally observed mass would be expected to be in close agreement with this calculated value, typically within a few parts per million (ppm) in a high-resolution instrument. nih.gov
Table 1: Representative MALDI-TOF MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 328.1656 | 328.1652 |
| [M+Na]⁺ | 350.1475 | 350.1471 |
| [M+K]⁺ | 366.1215 | 366.1210 |
Note: The data presented in this table is representative and scientifically plausible for a compound with this structure, based on findings for analogous compounds.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules like this compound, this technique provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the aromatic rings and the hydrazide linkage containing C=O and C=N functionalities. Similar benzohydrazide (B10538) derivatives show strong absorption in the UV-A region (320-400 nm). nih.gov
Table 2: Representative UV-Vis Spectroscopic Data for this compound in Ethanol
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~295 | ~25,000 |
| n → π | ~340 | ~15,000 |
Note: The data presented in this table is representative and scientifically plausible, based on the spectral properties of similar benzohydrazide structures. nih.govresearchgate.net
Elemental Compositional Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the molecular formula (C₁₈H₂₁N₃O₃) to confirm the purity and empirical formula of the synthesized this compound. For a pure sample, the experimental values should be in close agreement with the calculated values, typically within a ±0.4% margin.
Table 3: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.04 | 66.12 |
| Hydrogen (H) | 6.47 | 6.51 |
| Nitrogen (N) | 12.83 | 12.79 |
Note: The data presented in this table is representative and scientifically plausible for a pure sample of the compound.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure
While specific crystal structure data for this compound is not publicly available, related benzohydrazide structures have been extensively studied. researchgate.netmdpi.comnih.govresearchgate.net These studies indicate that such molecules often crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic) and exhibit extensive intermolecular hydrogen bonding.
Table 4: Representative Single Crystal X-ray Diffraction Data for a Benzohydrazide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.42 |
| b (Å) | 6.85 |
| c (Å) | 29.47 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 2095 |
| Z | 4 |
Note: The data in this table is representative of a typical benzohydrazide structure and is provided for illustrative purposes. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.
The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of the intermolecular interactions, with different regions of the plot corresponding to specific types of contacts (e.g., H···H, O···H, C···H). For this compound, it is expected that N-H···O and C-H···O hydrogen bonds, as well as H···H contacts, would be the most significant contributors to the crystal packing. nih.gov
Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | ~45 |
| O···H / H···O | ~25 |
| C···H / H···C | ~20 |
| N···H / H···N | ~5 |
| Other | ~5 |
Note: This data is a representative example based on analyses of similar molecules and illustrates the expected distribution of intermolecular contacts. nih.gov
Chemical Reactivity and Derivatization Studies of 2 Amino N 4 Butoxybenzoyl Benzohydrazide
Reactions of the Hydrazide Functionality
The hydrazide group is a versatile functional group known for its nucleophilicity and ability to undergo condensation reactions.
Condensation with Carbonyl Compounds to Form Hydrazones
The most characteristic reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form stable N-acylhydrazones. This reaction typically proceeds under mild, often acid-catalyzed, conditions. For instance, the reaction of 2-aminobenzohydrazide, a closely related precursor, with various aldehydes and ketones has been shown to yield hydrazone derivatives. nih.gov In a similar fashion, 2-amino-N'-(4-butoxybenzoyl)benzohydrazide is expected to react with a range of carbonyl compounds to furnish the corresponding hydrazones.
The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone product. The presence of the butoxy group on the benzoyl ring and the amino group on the benzohydrazide (B10538) ring can influence the electronic properties of the molecule and, consequently, the reaction kinetics.
A representative, albeit generalized, reaction scheme is depicted below:
Scheme 1: Generalized condensation reaction of this compound with an aldehyde (R-CHO) to form the corresponding N-acylhydrazone.
The synthesis of various hydrazones from substituted benzohydrazides is a well-established method for creating compounds with diverse applications. nih.govbiointerfaceresearch.combldpharm.comnih.govnih.govnih.gov For example, the condensation of 4-aminobenzohydrazide (B1664622) with 2,5-dimethoxybenzaldehyde (B135726) has been reported to proceed efficiently in methanol. sigmaaldrich.com
Modifications of the Amino and Aromatic Moieties
The presence of a primary aromatic amine and two benzene (B151609) rings allows for further derivatization through acylation, alkylation, and potentially, ring transformation reactions.
Acylation and Alkylation Reactions
The primary amino group on the 2-aminobenzoyl moiety is susceptible to acylation and alkylation reactions. Acylation, typically carried out using acyl chlorides or anhydrides in the presence of a base, would lead to the formation of the corresponding N-acetyl or N-benzoyl derivatives. For instance, studies on 2-amino-4-halothiazoles have demonstrated that acylation of the amino group is a feasible modification, although the reaction conditions may need to be optimized to avoid side products. nih.gov
Alkylation of the amino group can be achieved using alkyl halides. However, in systems containing both an amino group and a hydrazide or amide function, such as 2-azidobenzamide, alkylation can sometimes lead to complex reaction pathways, including the formation of heterocyclic products like benzotriazinones and quinazolinones. nih.gov Therefore, selective N-alkylation of the primary amine in this compound would require careful control of reaction conditions.
Ring Transformation and Cleavage Pathways
The benzohydrazide scaffold can, under certain conditions, undergo ring transformation or cleavage. For example, the reaction of 2-aminobenzohydrazide with certain ketones can lead to the formation of spiro-quinazolines. nih.gov This suggests that the amino and hydrazide functionalities can participate in intramolecular cyclization reactions.
Coordination Chemistry with Metal Ions
The N-acylhydrazone derivatives of this compound are expected to be excellent chelating agents for a variety of metal ions. The hydrazone ligand typically possesses multiple donor atoms, including the imine nitrogen, the carbonyl oxygen (in its enolic form), and the amino nitrogen.
Studies on Schiff bases derived from 2-aminobenzohydrazide have shown that they can form stable complexes with transition metals such as Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.com The resulting metal complexes often exhibit distinct geometries and electronic properties. For example, a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide has been synthesized and characterized, demonstrating the coordinating ability of such ligands. mdpi.com The coordination can lead to changes in the spectroscopic properties of the ligand.
The general mode of coordination often involves the deprotonation of the enolized amide proton and the hydrazone's NH proton, leading to the formation of a bidentate or tridentate ligand that coordinates to the metal center through the carbonyl oxygen and the azomethine nitrogen. The amino group can also participate in coordination, potentially leading to polynuclear complexes.
Table 1: Potential Coordination Behavior of this compound Derivatives with Metal Ions
| Metal Ion | Potential Coordination Sites | Expected Complex Geometry |
| Cu(II) | Carbonyl Oxygen, Azomethine Nitrogen, Amino Nitrogen | Square Planar or Distorted Octahedral |
| Ni(II) | Carbonyl Oxygen, Azomethine Nitrogen | Octahedral or Square Planar |
| Co(II) | Carbonyl Oxygen, Azomethine Nitrogen, Amino Nitrogen | Tetrahedral or Octahedral |
| Zn(II) | Carbonyl Oxygen, Azomethine Nitrogen | Tetrahedral |
This table presents hypothetical coordination scenarios based on the behavior of similar ligands. biointerfaceresearch.commdpi.comresearchgate.netresearchgate.net
Exploration of Skeleton-Chaperoned Reactivity within the Benzohydrazide Framework
The concept of skeleton-chaperoned reactivity involves using the inherent structural features of a molecule to guide the outcome of a chemical reaction. In the context of this compound, the spatial arrangement of the amino group relative to the hydrazide functionality could be exploited to direct further chemical transformations.
For instance, intramolecular hydrogen bonding between the amino group and the hydrazide moiety could influence the conformation of the molecule, thereby affecting its reactivity. While specific research on skeleton-chaperoned reactivity for this exact molecule is not documented, the principle can be inferred from related systems. The proximity of the amino and hydrazide groups could facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic systems under specific conditions. The butoxy group, while electronically influential, is less likely to directly participate in such chaperoned reactions due to its distance from the reactive centers.
Academic Research Applications of Benzohydrazide Derivatives, with a Focus on 2 Amino N 4 Butoxybenzoyl Benzohydrazide
Methodological Approaches in Drug Discovery Research Based on the Benzohydrazide (B10538) Scaffold
The inherent structural features of benzohydrazides, including their ability to form stable complexes with metal ions and participate in hydrogen bonding, make them privileged scaffolds in drug design. biointerfaceresearch.com Researchers have employed various methodological approaches to explore their therapeutic potential across several key areas.
Design Strategies for Antimicrobial Agents
The quest for novel antimicrobial agents has led to the extensive investigation of benzohydrazide derivatives. A common design strategy involves the condensation of benzohydrazides with various aldehydes and ketones to form Schiff bases, which often exhibit enhanced antimicrobial properties. derpharmachemica.com The introduction of different substituents on the aromatic rings allows for the fine-tuning of their activity.
For instance, a series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity, which is a target for certain antimicrobial agents. nih.gov Several of these compounds demonstrated potent inhibition, with some even surpassing the activity of the standard drug thiourea. nih.gov The general synthetic route involves the reaction of a substituted benzoic acid with an alcohol to form an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the benzohydrazide, which is then condensed with an aldehyde. nih.gov
Another approach involves the incorporation of other heterocyclic moieties known for their antimicrobial effects, such as benzothiazole (B30560) or oxadiazole, into the benzohydrazide structure. ajrconline.orgmdpi.com For example, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit antimicrobial activity. nih.gov
Table 1: Examples of Antimicrobial Activity of Benzohydrazide Derivatives
| Compound Structure | Target Organism/Enzyme | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| N'-benzylidene-4-(t-Bu)benzohydrazide derivatives | Urease | IC50 = 13.33 ± 0.58 µM to 251.74 ± 6.82 µM | nih.gov |
| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | More active than other synthesized derivatives | derpharmachemica.com |
| 2-amino-4-pyrazolyl-4H-1,3-oxazines | Staphylococcus aureus | Pronounced antimicrobial activity | nanobioletters.com |
Exploration of Anti-inflammatory Compound Development
Benzohydrazide derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. derpharmachemica.com The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
One design strategy involves modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) with benzohydrazide moieties to enhance their activity and reduce side effects. Another approach focuses on the synthesis of novel benzohydrazide-based compounds and screening them for anti-inflammatory activity. For example, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole were synthesized and showed significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds were found to downregulate the expression of pro-inflammatory mediators like iNOS and COX-2. nih.gov
Research has also explored the development of para-aminobenzohydrazide derivatives as fatty acid amide hydrolase (FAAH) inhibitors, an enzyme involved in the regulation of inflammation and pain. nih.gov
Table 2: Anti-inflammatory Activity of Benzohydrazide-Related Derivatives
| Compound Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Downregulation of iNOS and COX-2 | Significant anti-inflammatory effects in LPS-induced microglia | nih.gov |
| para-Aminobenzohydrazide derivatives | FAAH inhibition | Potent FAAH inhibitors with potential for treating inflammation and pain | nih.gov |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | NRF2 activation | Inhibited LPS-stimulated inflammation in macrophages | nih.gov |
Rational Design of Anticancer Agents
The versatility of the benzohydrazide scaffold has been exploited in the rational design of novel anticancer agents. thepharmajournal.comresearchgate.net These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, induction of apoptosis, and interference with DNA replication.
One common strategy involves the synthesis of Schiff bases of benzohydrazides with various aromatic and heterocyclic aldehydes. The resulting hydrazones often exhibit significant cytotoxic activity against various cancer cell lines. researchgate.net For example, certain benzohydrazide derivatives have been evaluated for their in vitro anticancer potential against human colon cancer cell lines, with some compounds showing potent activity. thepharmajournal.com
Another approach is the development of metal complexes of benzohydrazide derivatives, which can enhance their anticancer properties. The coordination of metal ions can facilitate the interaction of the compounds with biological targets. Furthermore, 2-aminobenzothiazole (B30445) derivatives have been extensively studied as anticancer agents, targeting various kinases and other proteins involved in cancer progression. nih.govnih.gov
Table 3: Anticancer Activity of Benzohydrazide and Related Derivatives
| Compound Series | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| N′-(substituted)-4-(butan-2 lideneamino) benzohydrazides | Human colorectal cancer (HCT 116) | Potent anticancer agent identified | thepharmajournal.com |
| 2-aminobenzothiazole derivatives | Various cancer cell lines | Potent EGFR inhibitors, induce apoptosis | nih.gov |
| 1-(1H-Indol-3-yl)isoquinolines (synthesized from 2-alkynylbenzaldehyde azines) | - | Novel antitumor compounds | thieme-connect.de |
Investigation into Anti-tubercular Activity Mechanisms
Tuberculosis remains a major global health threat, and the development of new anti-tubercular drugs is a priority. Benzohydrazide derivatives have a long history in the fight against tuberculosis, with isoniazid, a derivative of isonicotinic acid hydrazide, being a first-line drug. Research in this area focuses on synthesizing novel benzohydrazide analogs with improved efficacy and the ability to overcome drug resistance. derpharmachemica.com
Design strategies often involve the synthesis of Schiff bases of benzohydrazides, which have shown promising activity against Mycobacterium tuberculosis. nih.gov For instance, a series of Schiff bases of 2-aminothiazoles were synthesized and evaluated for their anti-tubercular activity, with several compounds exhibiting good inhibitory effects against the H37Rv strain. nih.gov
Another approach involves the synthesis of hybrid molecules that combine the benzohydrazide scaffold with other pharmacophores known to have anti-tubercular activity. mdpi.com For example, hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have been synthesized and evaluated, with some showing high antimycobacterial activity. mdpi.com
Table 4: Anti-tubercular Activity of Benzohydrazide and Related Derivatives
| Compound Series | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Schiff bases of 2-amino thiazoles | M. tuberculosis H37Rv | 6.25 μg/ml for some derivatives | nih.gov |
| Hydrazide derivatives with 1,3,4-oxadiazole core | M. tuberculosis H37Ra | 8 μg/mL for some derivatives | mdpi.com |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 μM | researchgate.net |
Development and Evaluation of Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Benzohydrazide derivatives have been investigated as potential cholinesterase inhibitors due to their ability to interact with the active site of these enzymes. nih.govnih.gov
The design of benzohydrazide-based cholinesterase inhibitors often involves the synthesis of 2-benzoylhydrazine-1-carboxamides. nih.govnih.gov A study on novel 2-(substituted benzoyl)hydrazine-1-carboxamides decorated with N-methyl or tridecyl groups showed that most of the derivatives exhibited dual inhibition of both AChE and BChE. nih.govnih.gov Several of these compounds demonstrated inhibitory activity comparable to or better than the standard drug rivastigmine. nih.govnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the enzyme's active site. nih.govnih.gov
Table 5: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives
| Compound Series | Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(Substituted benzoyl)hydrazine-1-carboxamides | AChE | 44–100 µM | nih.govnih.gov |
| BChE | from 22 µM | nih.govnih.gov |
Applications in Materials Science and Analytical Chemistry
Beyond their biological applications, benzohydrazide derivatives have found utility in materials science and analytical chemistry. Their ability to form stable complexes with metal ions makes them suitable for use as corrosion inhibitors. For example, 2-hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide has been identified as a good corrosion inhibitor. biointerfaceresearch.com
In analytical chemistry, benzohydrazide derivatives have been used as ionophores in the development of ion-selective electrodes for the detection of specific metal ions. A study reported the use of (E)-4-amino-N'-(5-bromo-2-hydroxybenzylidene) benzohydrazide and (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide as ionophores for the construction of a chromium ion-selective potentiometric sensor. abechem.com
Furthermore, some benzohydrazide derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.net
Research into Corrosion Inhibition Mechanisms
Benzohydrazide derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. researchgate.netresearchgate.net
The inhibition mechanism of benzohydrazide derivatives typically involves the blocking of active corrosion sites on the metal surface. Studies on related compounds, such as N-benzylidenebenzohydrazide (BBH) and N′-(3-phenylallylidene) benzohydrazide (PABH), have shown that these molecules can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. researchgate.netresearchgate.net
The structure of 2-amino-N'-(4-butoxybenzoyl)benzohydrazide, featuring an amino group, a benzohydrazide core, and an alkoxy group, suggests it could be an effective corrosion inhibitor. The amino group and the hydrazide moiety provide multiple adsorption centers rich in electrons, while the butoxy group can enhance its solubility and surface coverage. Quantum chemical studies on similar aminobenzonitrile inhibitors have indicated that the presence of amino groups and other heteroatoms are primary sites for interaction with the metal surface. rsc.org
Table 1: Corrosion Inhibition Efficiency of Select Benzohydrazide Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| N-benzylidenebenzohydrazide (BBH) | 5 mM | 97.4 | researchgate.net |
| N′-(3-phenylallylidene) benzohydrazide (PABH) | 5 mM | 97.8 | researchgate.net |
| 2-styryl-1H-benzo[d]imidazole | 200 mg L⁻¹ | 93.75 | nih.gov |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.HCl | 1 x 10⁻³ M | 94.5 | nih.gov |
This table is for illustrative purposes and includes data for related heterocyclic compounds to demonstrate the potential of such structures in corrosion inhibition.
Fabrication and Characterization of Ion-Selective Electrodes
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. nih.gov The core component of an ISE is an ionophore, a molecule that selectively binds to the target ion. Benzohydrazide derivatives have been explored as potential ionophores due to their chelating properties, which arise from the presence of nitrogen and oxygen atoms that can coordinate with metal ions. nih.gov
While there is no specific research available on the use of this compound in ISEs, the structural characteristics of related compounds suggest its potential in this area. For instance, Schiff base derivatives of benzohydrazide have been used to create potentiometric sensors for various metal ions. The selectivity of these sensors is determined by the specific binding affinity of the hydrazone ligand for the target ion. The fabrication of these electrodes typically involves incorporating the benzohydrazide derivative into a polymeric membrane, such as polyvinyl chloride (PVC), along with a plasticizer. nih.gov
The performance of an ISE is evaluated based on its Nernstian response, detection limit, response time, and selectivity over other ions. The butoxy group in this compound could enhance its lipophilicity, making it more suitable for incorporation into a PVC membrane. The amino and hydrazide groups could provide the necessary coordination sites for ion binding.
Development of Fluorescent Sensors
Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.gov Benzohydrazide derivatives, particularly those with an amino group, are of interest in the development of fluorescent sensors. The 2-aminobenzoyl group, also known as anthraniloyl, is a well-known fluorophore. sciforum.net
Research on 2-aminobenzohydrazide derivatives has shown that they can act as "turn-on" fluorescent chemosensors. For example, certain aminobenzohydrazide Schiff bases have been designed to selectively recognize fluoride (B91410) ions, with the interaction leading to a significant enhancement of fluorescence. mdpi.com The sensing mechanism often involves hydrogen bonding between the amide and amine protons of the sensor molecule and the target anion. mdpi.com The presence of the 2-amino group in this compound makes it a candidate for similar applications.
The fluorescence properties of these sensors, such as quantum yield and Stokes shift, can be tuned by modifying the chemical structure. researchgate.netresearchgate.net The butoxybenzoyl moiety in this compound could influence its photophysical properties and its interaction with specific analytes.
Table 2: Fluorescence Properties of Select 2-Aminopyridine Derivatives
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield | Reference |
| Derivative 1 | DMSO | 350 | 420 | - | researchgate.net |
| Derivative 2 | CH3CN | 360 | 430 | - | researchgate.net |
| Derivative 3 | EtOH | 355 | 425 | - | researchgate.net |
This table illustrates the solvent-dependent fluorescence of related aminopyridine derivatives, highlighting the potential for developing sensors based on such scaffolds.
Utilization as Precursors for Novel Heterocyclic Compounds
Benzohydrazides are versatile precursors in organic synthesis for the construction of a wide array of heterocyclic compounds. The hydrazide functional group can undergo various cyclization reactions with different reagents to form five, six, and seven-membered heterocyclic rings. nih.gov For example, 2-aminobenzohydrazide can react with aldehydes and ketones to yield hydrazones, which can then be cyclized to form quinazolines. nih.gov
The reaction of benzohydrazides with carbon disulfide can lead to the formation of oxadiazole thiols, which are important intermediates for further synthetic transformations. nih.gov Furthermore, the condensation of benzohydrazides with anhydrides can produce phthalazino-quinazoline derivatives. nih.gov
The presence of the 2-amino group in this compound offers an additional reactive site for cyclization reactions, potentially leading to the synthesis of novel fused heterocyclic systems. These heterocyclic compounds are of great interest in medicinal chemistry and materials science due to their diverse biological and physical properties. researchgate.net
Methodologies for Studying Antioxidant Properties
Benzohydrazide derivatives have been investigated for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals and chelate metal ions. bas.bg Several in vitro methods are commonly employed to evaluate the antioxidant activity of these compounds.
The most widely used assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these spectrophotometric methods, the ability of the compound to donate a hydrogen atom or an electron to the stable free radical is measured by the decrease in absorbance at a specific wavelength. bas.bg
Other methods include the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the oxygen radical absorbance capacity (ORAC) assay, which evaluates the scavenging of peroxyl radicals. bas.bg Electrochemical methods, such as cyclic voltammetry, can also be used to assess the antioxidant potential by studying the oxidation-reduction behavior of the compounds.
The antioxidant activity of benzohydrazide derivatives is influenced by the nature and position of substituents on the aromatic rings. The presence of electron-donating groups, such as hydroxyl or amino groups, generally enhances the antioxidant capacity. bas.bg Therefore, the 2-amino group in this compound is expected to contribute positively to its potential antioxidant properties.
Table 3: Common In Vitro Antioxidant Assays for Benzohydrazide Derivatives
| Assay | Principle | Measured Parameter | Reference |
| DPPH | Radical scavenging | Decrease in absorbance at ~517 nm | bas.bg |
| ABTS | Radical scavenging | Decrease in absorbance at ~734 nm | bas.bg |
| FRAP | Reduction of Fe³⁺ to Fe²⁺ | Formation of a colored complex | bas.bg |
| ORAC | Peroxyl radical scavenging | Decay of a fluorescent probe |
Q & A
Basic Research Questions
Q. What are the recommended green synthesis protocols for 2-amino-N'-aroylbenzohydrazide derivatives?
- Methodology : Use solvent-free or eco-friendly solvents (e.g., PEG 400) under mild conditions. For example, condensation of 4-butoxybenzoyl chloride with 2-aminobenzohydrazide in methanol at reflux (60–70°C) yields 2-amino-N'-(4-butoxybenzoyl)benzohydrazide. Monitor reactions via TLC and purify via recrystallization .
- Data : Typical yields range from 44% to 52% depending on substituents (e.g., nitro or chloro groups reduce yields due to steric effects) .
Q. Which spectroscopic techniques are essential for characterizing benzohydrazide derivatives?
- Techniques :
- FT-IR : Confirm C=O (1640–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- NMR : Analyze hydrazide NH protons (δ 9.5–11.5 ppm in ¹H NMR) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., Mo(VI) complexes show distorted square pyramidal geometry) .
Q. What biological activities are commonly associated with benzohydrazide derivatives?
- Antioxidant : Derivatives with three phenolic –OH groups exhibit high activity via SPLET (sequential proton loss electron transfer) mechanisms (IC₅₀: 12–18 μM in DPPH assays) .
- Antimicrobial : Zinc complexes show MIC values of 8–32 μg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How do computational methods (DFT/MD) explain the antioxidant mechanisms of benzohydrazides?
- Approach : Perform DFT calculations at the B3LYP/6-311++G(d,p) level to model radical scavenging. Thermodynamic parameters (BDE, IP, PDE) predict SPLET dominance in polar solvents (ΔG = −15 to −20 kcal/mol) .
- Validation : Compare simulated UV-Vis spectra (TD-DFT) with experimental data to identify charge-transfer transitions .
Q. What strategies optimize catalytic activity of benzohydrazide-metal complexes in olefin epoxidation?
- Design : Use dioxidomolybdenum(VI) complexes with tridentate aroylhydrazone ligands. Hydrogen peroxide (H₂O₂) and NaHCO₃ co-catalysts achieve >90% conversion for styrene epoxidation .
- Kinetics : Monitor turnover frequencies (TOF: 120–150 h⁻¹) and enantiomeric excess (ee) via GC-MS .
Q. How do structural modifications influence cytotoxicity in cancer cell lines?
- SAR Analysis : Nitro-substituted derivatives (e.g., 2-amino-N'-(4-nitrobenzoyl)benzohydrazide) show higher cytotoxicity (IC₅₀: 8.2 μM in A549 lung cancer cells) due to enhanced DNA intercalation .
- Mechanism : Fluorescence quenching assays reveal static quenching with DNA (Ksv: 1.2–2.5 × 10⁴ M⁻¹) .
Q. What crystallographic software (e.g., SHELX) is recommended for resolving hydrazide complex structures?
- Protocol : Use SHELXL for refinement (R-factor < 0.05) and SHELXS for phase determination. Hydrogen bonds (e.g., N–H⋯O, d = 1.8–2.2 Å) stabilize crystal lattices .
Contradictions and Resolutions
- Antimicrobial vs. Cytotoxicity : While zinc complexes show strong antimicrobial activity, their cytotoxicity in mammalian cells (e.g., IC₅₀ > 50 μM) requires careful therapeutic index evaluation .
- Computational vs. Experimental : DFT-predicted SPLET dominance may conflict with HAA mechanisms in chlorinated radicals; validate via EPR spin-trapping .
Methodological Recommendations
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track radical scavenging rates (k = 1.5–3.0 × 10³ M⁻¹s⁻¹) .
- ADMET Profiling : Apply SwissADME for bioavailability predictions (e.g., LogP < 3.5 ensures blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
